Cdk1/2 Inhibitor III demonstrates high potency in inhibiting the activity of Cdk1/cyclin B and Cdk2/cyclin A complexes. These complexes are essential for progression through specific phases of the cell cycle - mitosis (M phase) and S phase, respectively []. Studies have shown that Cdk1/2 Inhibitor III achieves this inhibition with half-maximal inhibitory concentration (IC50) values in the picomolar range (10^-12 M), signifying exceptional potency [].
By inhibiting Cdk1 and Cdk2, Cdk1/2 Inhibitor III disrupts the normal progression of the cell cycle. This can lead to cell cycle arrest, particularly in the G2/M and S phases, ultimately hindering cancer cell proliferation []. In vitro studies have shown that Cdk1/2 Inhibitor III effectively blocks the growth of various human cancer cell lines [].
Cdk1/2 Inhibitor III, identified by the Chemical Abstracts Service number 443798-55-8, is a small molecule designed to inhibit the activity of cyclin-dependent kinases 1 and 2. These kinases play crucial roles in regulating the cell cycle and are implicated in various types of cancer. The chemical structure features a triazole ring, which contributes to its potency and specificity as an inhibitor. Its empirical formula is C₁₅H₁₃F₂N₇O₂S₂, and it is characterized as a white solid that is cell-permeable and reversible in its action against these kinases .
Cdk1/2 Inhibitor III acts as a competitive inhibitor for ATP binding on Cdk1/2. It binds to the ATP-binding pocket of the kinases, preventing them from phosphorylating their target substrates []. This inhibition disrupts the cell cycle progression regulated by Cdk1/2, leading to cell cycle arrest [].
Studies have shown that Cdk1/2 Inhibitor III is particularly effective in inhibiting the complexes formed by Cdk1 with cyclin B and Cdk2 with cyclin A, which are crucial for the G2/M transition and S phase of the cell cycle, respectively [].
Information on the safety hazards of Cdk1/2 Inhibitor III is limited. As with most research chemicals, it should be handled with care following standard laboratory safety protocols. Due to the lack of specific data, it is advisable to consult the Material Safety Data Sheet (MSDS) provided by the supplier before handling the compound [, ].
Cdk1/2 Inhibitor III operates primarily through competitive inhibition at the ATP binding site of cyclin-dependent kinases. The inhibition mechanism involves the formation of a stable complex between the inhibitor and the kinase, preventing ATP from binding and thus halting the phosphorylation process essential for cell cycle progression. This interaction has been validated through various biochemical assays that demonstrate its effectiveness in inhibiting kinase activity in vitro .
The biological activity of Cdk1/2 Inhibitor III has been extensively studied, revealing its potential as a therapeutic agent in cancer treatment. By inhibiting Cdk1 and Cdk2, this compound can induce cell cycle arrest, particularly at the G1/S transition and G2/M phases. This activity has been shown to lead to apoptosis in various cancer cell lines, making it a candidate for further development in oncology . Additionally, it has been noted for its ability to modulate downstream signaling pathways associated with cellular proliferation and survival.
The synthesis of Cdk1/2 Inhibitor III involves multi-step organic reactions that typically include:
Detailed protocols for synthesizing this compound can be found in specialized chemical literature .
Cdk1/2 Inhibitor III is primarily applied in research settings focused on cancer biology. Its applications include:
Interaction studies have shown that Cdk1/2 Inhibitor III binds selectively to cyclin-dependent kinases, demonstrating significant inhibitory effects at low micromolar concentrations. Structural analyses using techniques like X-ray crystallography have elucidated its binding mode within the ATP pocket of Cdk1 and Cdk2, confirming its competitive inhibition mechanism. These findings underscore its specificity compared to other kinase inhibitors .
Cdk1/2 Inhibitor III shares structural similarities with several other kinase inhibitors but exhibits unique properties that enhance its selectivity and efficacy. Below is a comparison with similar compounds:
Compound Name | CAS Number | Mechanism of Action | Unique Features |
---|---|---|---|
Variolin B | Not Available | Inhibits Cdk1/Cdk2 | Micromolar potency |
K03861 | Not Available | Type II inhibitor | Slow off-rate kinetics |
Palbociclib | 571190-30-2 | Selective Cdk4/Cdk6 inhibitor | Approved for clinical use |
Roscovitine | 186692-46-6 | Non-selective Cdk inhibitor | Broad spectrum activity |
Dinaciclib | 1038916-11-3 | Multi-target kinase inhibitor | Potent against multiple kinases |
Cdk1/2 Inhibitor III stands out due to its specific targeting of cyclin-dependent kinases 1 and 2 while maintaining favorable pharmacological properties such as solubility and cell permeability .